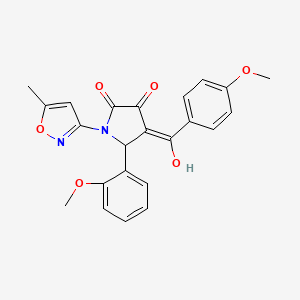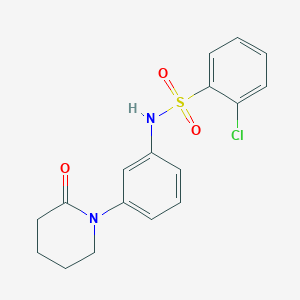
1-(Piperazin-1-ylmethyl)cyclohexan-1-ol;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperazin-1-ylmethyl)cyclohexan-1-ol;dihydrochloride is a chemical compound with the CAS Number: 2248395-09-5 . It has a molecular weight of 271.23 and its IUPAC name is 1-(piperazin-1-ylmethyl)cyclohexan-1-ol dihydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 1-(Piperazin-1-ylmethyl)cyclohexan-1-ol;dihydrochloride is 1S/C11H22N2O.2ClH/c14-11(4-2-1-3-5-11)10-13-8-6-12-7-9-13;;/h12,14H,1-10H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical form of 1-(Piperazin-1-ylmethyl)cyclohexan-1-ol;dihydrochloride is a powder . It is typically stored at room temperature .Aplicaciones Científicas De Investigación
Therapeutic and Diagnostic Applications in Oncology
1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine 1 (PB28) is explored for its potential in oncology due to its affinity for σ receptors. Modifications aim to reduce its lipophilicity to enhance its suitability as a positron emission tomography (PET) radiotracer, indicating its use in both therapeutic and diagnostic capacities. The study identifies (-)-(S)-9 as a σ(2)-selective agent with properties conducive to tumor cell entry, albeit with minimal antiproliferative activity, suggesting its potential in oncology-focused imaging and therapy (Abate et al., 2011).
Antidepressant and Antianxiety Effects
A novel series of compounds derived from 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine exhibited significant antidepressant and antianxiety activities in behavioral tests on mice. This indicates the potential application of such derivatives in treating mood disorders, with specific compounds reducing immobility times and showing significant antianxiety activity (Kumar et al., 2017).
Antibacterial and Antifungal Activities
2-{1’-Aryl-1’-[4’’-(2’’’,3’’’-dichlorophenyl)piperazin-yl]-methyl}-cyclohexanone hydrochloride derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these derivatives showed moderate activity against Gram-positive and Gram-negative bacteria and fungi, indicating their potential as leads for developing new antimicrobial agents (Roshan, 2018).
Anticancer Activity
Piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives synthesized through condensation processes exhibited good anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancer cells. These findings highlight the potential of such compounds in developing new anticancer therapeutics (Kumar et al., 2013).
Anti-mycobacterial Activity
Piperazine and its analogues have been identified as potent molecules against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This comprehensive review details the design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules, suggesting their potential in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
1-(piperazin-1-ylmethyl)cyclohexan-1-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c14-11(4-2-1-3-5-11)10-13-8-6-12-7-9-13;;/h12,14H,1-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZXLTNJUQZGTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN2CCNCC2)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperazin-1-ylmethyl)cyclohexan-1-ol;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2568810.png)
![4-chloro-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2568811.png)

![5-[(4-Chlorophenoxy)methyl]-3-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B2568814.png)



![{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2568823.png)



![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2568829.png)
![(3aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/no-structure.png)
